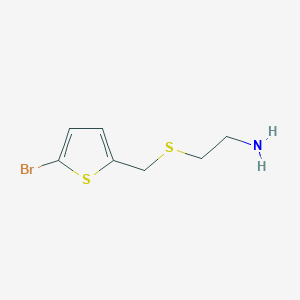
PTH-4-hydroxyproline
描述
PTH-4-hydroxyproline, also known as phenylthiohydantoin-4-hydroxyproline, is a derivative of the amino acid proline. It is characterized by the presence of a hydroxyl group at the fourth carbon position of the proline ring. This compound is significant in various biochemical and industrial applications due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PTH-4-hydroxyproline typically involves the hydroxylation of proline. One common method is the enzymatic hydroxylation using prolyl hydroxylase, which catalyzes the addition of a hydroxyl group to the proline residue . Another method involves chemical synthesis, where proline is subjected to hydroxylation under controlled conditions using specific reagents .
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques. Recombinant strains of microorganisms, such as Escherichia coli, are genetically engineered to enhance the production of this compound. The fermentation process is optimized by controlling factors such as dissolved oxygen concentrations and the supply of cofactors like iron and oxygen .
化学反应分析
Types of Reactions
PTH-4-hydroxyproline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form proline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-ketoproline, while reduction can produce proline derivatives .
科学研究应用
PTH-4-hydroxyproline has a wide range of applications in scientific research:
作用机制
The mechanism of action of PTH-4-hydroxyproline involves its incorporation into collagen, where it stabilizes the triple-helical structure of collagen fibers. This stabilization is crucial for the structural integrity and function of connective tissues. The compound also plays a role in cell signaling pathways, influencing processes such as cell growth, differentiation, and response to oxidative stress .
相似化合物的比较
Similar Compounds
Trans-4-hydroxy-L-proline: Another hydroxylated derivative of proline, commonly found in collagen.
Cis-4-hydroxy-D-proline: An isomer of trans-4-hydroxy-L-proline with different spatial configuration.
Uniqueness
PTH-4-hydroxyproline is unique due to its specific structural configuration and the presence of the phenylthiohydantoin group, which imparts distinct chemical properties and reactivity compared to other hydroxyproline derivatives .
属性
IUPAC Name |
6-hydroxy-2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-9-6-10-11(16)14(12(17)13(10)7-9)8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSSRXSXSBLAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)N(C2=S)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


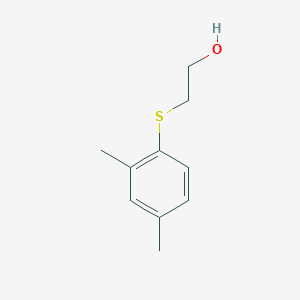
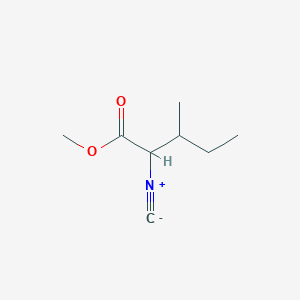
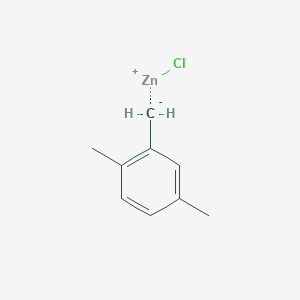
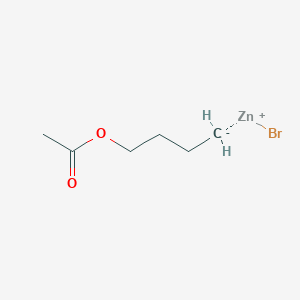
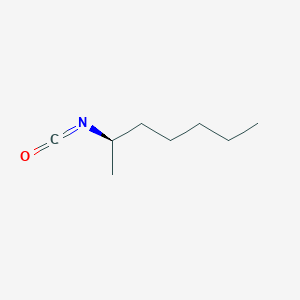

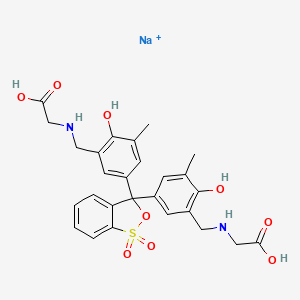
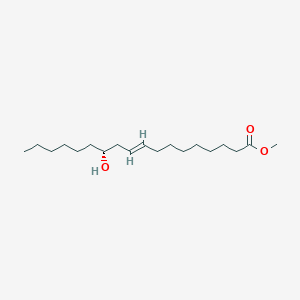
![2,3-Dihydroxypropyl 12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoate](/img/structure/B3183216.png)
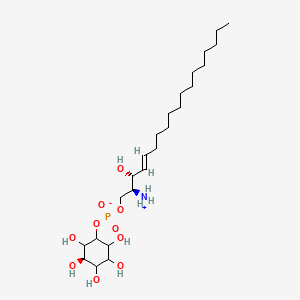
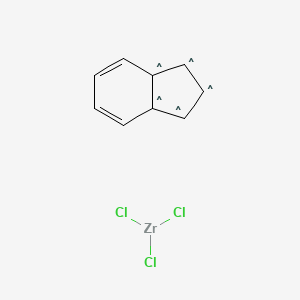
![N-[4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)benzyloxycarbonyloxy]succinimide](/img/structure/B3183233.png)
![2-[(3R)-2-[2-[(1R,3R)-5,8-dioxo-1,3-bis[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3,6,7-tetrahydro-[1,2,4]diazaphospholo[1,2-a]pyridazin-2-yl]phenyl]-5,8-dioxo-3-[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3,6,7-tetrahydro-[1,2,4]diazaphospholo[1,2-a]pyridazin-1-yl]-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B3183245.png)
